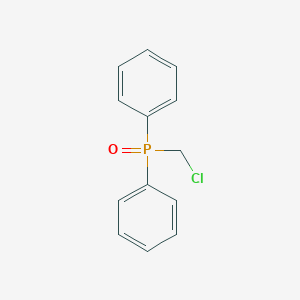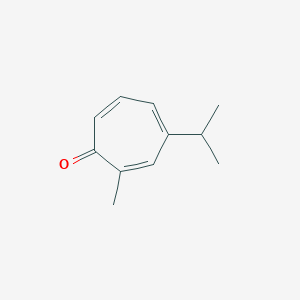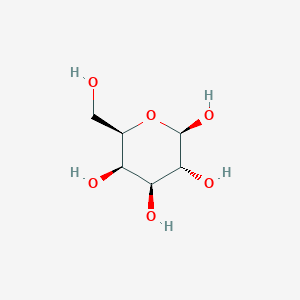
(Chlormethyl)diphenylphosphinoxid
Übersicht
Beschreibung
“(Chloromethyl)diphenylphosphine Oxide” is a chemical compound with the molecular formula C13H12ClOP . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .
Synthesis Analysis
The synthesis of “(Chloromethyl)diphenylphosphine Oxide” involves the interaction of (2-(chloromethyl)phenyl)diphenylphosphine with different imidazoles . This method has been cited in various publications and is considered a standard approach for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “(Chloromethyl)diphenylphosphine Oxide” is represented by the formula C13H12ClOP . The average mass of the molecule is 250.661 Da .Wissenschaftliche Forschungsanwendungen
Synthese von tertiären Phosphinen
(Chlormethyl)diphenylphosphinoxid: wird bei der Synthese von tertiären Phosphinen verwendet, die im Bereich der Organophosphorchemie eine Schlüsselrolle spielen. Diese Verbindungen dienen als Liganden in der Übergangsmetallkatalyse und haben Anwendungen in der Organokatalyse aufgrund ihrer Fähigkeit, Elektronendichte an Metallzentren zu spenden .
Organokatalyse
In der Organokatalyse werden tertiäre Phosphine, die von This compound abgeleitet sind, verwendet, um verschiedene organische Reaktionen zu katalysieren. Dazu gehört die Aktivierung von Substraten für den nukleophilen Angriff, der grundlegend für die Synthese komplexer organischer Moleküle ist .
Synthese von Phosphinliganden
Diese Verbindung ist maßgeblich an der Herstellung von Phosphinliganden mit spezifischen strukturellen und elektronischen Eigenschaften beteiligt. Diese Liganden sind unerlässlich, um die Reaktivität und Selektivität von metallkatalysierten Reaktionen fein abzustimmen, was in der pharmazeutischen Synthese und Materialwissenschaft von entscheidender Bedeutung ist .
Entwicklung von frustrierten Lewis-Paaren (FLPs)
FLPs: werden unter Verwendung von Derivaten von This compound synthetisiert. FLPs haben die einzigartige Fähigkeit, kleine Moleküle wie Wasserstoff, Kohlendioxid und Stickstoff zu aktivieren, was Auswirkungen auf die Katalyse und die Wasserstoffspeicherung hat .
Herstellung von phosphorhaltigen Polymeren
Die Reaktivität von This compound ermöglicht die Entwicklung von phosphorhaltigen Polymeren. Diese Polymere haben potenzielle Anwendungen in der Wirkstoffabgabe, im Ionenaustausch und in der Entfernung von giftigen Schadstoffen aufgrund ihrer einstellbaren Eigenschaften .
Synthese von P-stereogenen Verbindungen
Diese Verbindung wird auch bei der Synthese von P-stereogenen Verbindungen verwendet, die bei der Herstellung von chiralen Katalysatoren und Liganden eine wichtige Rolle spielen. Diese Verbindungen haben wichtige Anwendungen in der asymmetrischen Synthese, die ein Schlüsselaspekt der Herstellung enantiomerenreiner Pharmazeutika ist .
Lumineszierende Materialien
This compound: Derivate werden bei der Synthese von lumineszierenden Materialien verwendet. Diese Materialien sind wichtig für die Entwicklung neuer Beleuchtungs- und Displaytechnologien sowie für die Biobildgebung .
Forschung zu fortgeschrittenen Materialien
Schließlich findet diese Verbindung Anwendung bei der Synthese von fortgeschrittenen Materialien wie porösen organischen Liganden, die Auswirkungen auf die Gasspeicherung, Trenntechnologien und Katalyse haben .
Safety and Hazards
“(Chloromethyl)diphenylphosphine Oxide” is known to be an irritant to the eyes, skin, and respiratory system . Prolonged exposure can lead to respiratory problems, and accidental ingestion or inhalation can result in severe poisoning . It is also a highly reactive substance that can ignite upon contact with air or water .
Wirkmechanismus
Target of Action
(Chloromethyl)diphenylphosphine Oxide is a type of tertiary phosphine . Tertiary phosphines are widely used in transition metal catalysis and organocatalysis, which inspires the design of new phosphines of various structures and the tuning of their properties . The primary targets of (Chloromethyl)diphenylphosphine Oxide are therefore likely to be transition metals and organic catalysts involved in various chemical reactions.
Mode of Action
The interaction of (Chloromethyl)diphenylphosphine Oxide with its targets involves the formation of P-C bonds . This compound can be synthesized through the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . An electron-withdrawing group on the benzene ring of ArCl greatly accelerates the reactions with R2PNa, while an alkyl group reduces the reactivity .
Pharmacokinetics
It has a molecular weight of 250.66 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It is soluble in chloroform, DMSO, and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action of (Chloromethyl)diphenylphosphine Oxide can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the benzene ring of ArCl can greatly accelerate its reactions, while an alkyl group can reduce its reactivity . Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action.
Eigenschaften
IUPAC Name |
[chloromethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFFLDNJJJXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to (chloromethyl)diphenylphosphine oxide upon X-ray irradiation at low temperatures?
A2: X-ray irradiation of (chloromethyl)diphenylphosphine oxide crystals at 3 K generates the radical species Ph2P(O)CH2Cl-. [, ] This radical, characterized by electron paramagnetic resonance (EPR) spectroscopy, exhibits hyperfine coupling to chlorine, hydrogen, and phosphorus nuclei, providing valuable information about its electronic structure and geometry. The observed hyperfine coupling constants and g-tensor components indicate that the unpaired electron in Ph2P(O)CH2Cl- is primarily localized on the carbon atom adjacent to the chlorine atom. [] This suggests that X-ray irradiation induces a homolytic cleavage of the C-Cl bond in (chloromethyl)diphenylphosphine oxide, leading to the formation of the observed radical species.
Q2: How is (chloromethyl)diphenylphosphine oxide characterized using spectroscopic techniques?
A3: (Chloromethyl)diphenylphosphine oxide and its metal complexes can be characterized using a combination of spectroscopic techniques. 13C, 119Sn, and 31P NMR spectroscopy provide information about the structure and bonding within the compounds. [] Specifically, changes in chemical shifts and coupling patterns upon complexation can reveal the coordination environment around the phosphorus and tin atoms. Additionally, EPR spectroscopy has been used to study the radical species generated upon X-ray irradiation of (chloromethyl)diphenylphosphine oxide, providing insight into the electronic structure and geometry of these reactive intermediates. [] These spectroscopic techniques offer complementary information that, when combined with crystallographic data, allows for a comprehensive understanding of the structural features and reactivity of (chloromethyl)diphenylphosphine oxide and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)












